molecular formula C13H18BrNO3S B6611262 (5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone CAS No. 2763751-26-2

(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone

Cat. No. B6611262
CAS RN: 2763751-26-2
M. Wt: 348.26 g/mol
InChI Key: YQJSTTKVCZWPTO-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone, or 5-Br-2-MIP-Ox-4-M-L6-S, is a synthetic molecule that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its ability to bind to a variety of proteins, including enzymes and receptors, and to modulate their activity.

Scientific Research Applications

5-Br-2-MIP-Ox-4-M-L6-S has been used in a variety of scientific research applications. It has been studied for its ability to bind to a variety of proteins, including enzymes and receptors, and to modulate their activity. It has been used in studies of protein-protein interactions, enzyme inhibition, and receptor binding. It has also been used in studies of the structure and function of proteins, as well as in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-Br-2-MIP-Ox-4-M-L6-S is not fully understood. However, it is believed that the molecule binds to proteins, including enzymes and receptors, and modulates their activity. This binding is believed to be mediated by hydrogen bonding and Van der Waals forces. The molecule is also believed to be able to interact with the active site of a protein, thus affecting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-MIP-Ox-4-M-L6-S are not fully understood. However, it is believed that the molecule can bind to proteins, including enzymes and receptors, and modulate their activity. This binding is believed to affect the activity of proteins, which can in turn affect biochemical and physiological processes. For example, the molecule has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

The advantages of 5-Br-2-MIP-Ox-4-M-L6-S for lab experiments include its small size and its ability to bind to a variety of proteins. This makes it a useful tool for studying protein-protein interactions, enzyme inhibition, and receptor binding. The molecule is also relatively easy to synthesize and is relatively stable. The main limitation of 5-Br-2-MIP-Ox-4-M-L6-S is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for the use of 5-Br-2-MIP-Ox-4-M-L6-S in scientific research. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug discovery and development. Additionally, the molecule could be used to study the structure and function of proteins, as well as to study protein-protein interactions and enzyme inhibition. Finally, the molecule could be used to study the effects of small molecules on the activity of proteins.

Synthesis Methods

The synthesis of 5-Br-2-MIP-Ox-4-M-L6-S begins with the synthesis of the precursor molecule, 2-methoxyphenyl bromide, which is obtained by reacting 2-methoxyphenol with bromine. This reaction is typically carried out at room temperature in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting 2-methoxyphenyl bromide is then reacted with oxan-4-ylmethyl chloride in the presence of a base, such as sodium carbonate, to yield 5-bromo-2-methoxyphenyl oxan-4-ylmethyl chloride. This compound is then reacted with lambda6-sulfanone in the presence of a base, such as sodium carbonate, to yield the desired product, 5-Br-2-MIP-Ox-4-M-L6-S.

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-imino-(oxan-4-ylmethyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-17-12-3-2-11(14)8-13(12)19(15,16)9-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJSTTKVCZWPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone

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